An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a key intermediate in the synthesis of various functional molecules. This document consolidates available data on its identity, physicochemical characteristics, spectral properties, and reactivity. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential applications, particularly in the development of UV absorbers and as a scaffold for pharmacologically active compounds. Furthermore, this guide explores the inhibitory potential of its derivatives on key biological signaling pathways, namely VEGFR-2 and FGFR-1, which are critical in angiogenesis and cancer progression.
Chemical Identity and Physical Properties
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a halogenated heterocyclic compound.[1] Its core structure consists of a 1,3,5-triazine ring substituted with two chlorine atoms and a 4-methoxyphenyl group.[1] The presence of the electron-withdrawing triazine ring and the reactive chlorine atoms makes it a versatile building block in organic synthesis.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine | [1][3][4] |
| CAS Number | 90723-86-7 | [1][2][3][5] |
| Molecular Formula | C₁₀H₇Cl₂N₃O | [1][5] |
| Molecular Weight | 256.09 g/mol | [1][5] |
| Appearance | Off-white powder/crystal | [6][7] |
| Melting Point | 132-136 °C | [8] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl | [1][3][4] |
| InChI Key | JOYIXJKYQUJKQO-UHFFFAOYSA-N | [1][2][3][4] |
Spectral Data
Spectroscopic analysis is crucial for the structural confirmation of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.
Table 2: Spectral Data
| Technique | Data | Source(s) |
| ¹H NMR | δ 3.85 (s, 3H), 7.10 (m, 2H), 7.90 (m, 2H) | [8] |
| ¹³C NMR | Data for related triazine structures suggest characteristic signals for the triazine ring carbons and the substituted phenyl ring. Specific data for the target compound is not readily available in the searched literature. | [6][9] |
| Infrared (IR) | IR spectra of triazine derivatives show characteristic in-plane ring deformation vibrations. A published spectrum for a related synthesis product shows peaks at 1250 and 3070 cm⁻¹. | [8] |
| Mass Spectrometry (MS) | The exact mass is 254.9966172 Da. The isotopic pattern would be characteristic for a molecule containing two chlorine atoms. | [3][4] |
Reactivity and Synthesis
The chemical reactivity of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is dominated by the two chlorine atoms, which are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity allows for the sequential and controlled introduction of various functional groups.
Key Reactions:
-
Nucleophilic Substitution: The chlorine atoms can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted triazines.[1][2]
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction provides an efficient method for the synthesis of the title compound from cyanuric chloride and 4-methoxyphenylboronic acid.[1][10]
-
Friedel-Crafts Alkylation: An alternative synthetic route involves the Lewis acid-catalyzed alkylation of anisole with cyanuric chloride.[10]
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
This protocol is based on a patented method and offers high yields and purity.[10]
Materials:
-
p-methoxyphenylboronic acid
-
Cyanuric chloride
-
Potassium carbonate
-
Ethanol
-
Magnetic silica-supported palladium complex (catalyst)
-
Reaction flask
-
Magnetic stirrer
-
External magnet
Procedure:
-
To a reaction flask, add p-methoxyphenylboronic acid (e.g., 11 mmol), cyanuric chloride (e.g., 10 mmol), potassium carbonate (e.g., 20 mmol), ethanol (e.g., 25 mL), and the magnetic silica-supported palladium complex (e.g., 0.1 g).[10]
-
Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for a specified time (e.g., 2.5 hours).[10]
-
Upon completion of the reaction, use an external magnetic field to separate and recover the catalyst.[10]
-
Recover the solvent from the product phase to obtain the crude product.[10]
-
Recrystallize the crude product from ethanol and dry to obtain pure 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine.[10] Yields of up to 96.0% and purities of up to 99.4% have been reported using variations of this method.[10]
Synthesis via Friedel-Crafts Reaction
This method utilizes a Lewis acid catalyst to facilitate the reaction between cyanuric chloride and anisole.
Materials:
-
Cyanuric chloride
-
Anisole
-
Aluminum chloride (AlCl₃)
-
Acetone (anhydrous)
-
50% Hydrochloric acid (HCl)
-
Stirrer
-
Ice bath
Procedure:
-
Prepare a stirred solution of cyanuric chloride (e.g., 0.108 mol) and anisole (e.g., 0.108 mol) in acetone (50 mL).[8]
-
Cool the mixture to 0–5 °C using an ice bath.
-
Add AlCl₃ (e.g., 0.108 mol) portion-wise to the cooled mixture over 2 hours.[8]
-
Continue stirring the mixture for an additional 15 hours at room temperature.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (3:2) eluent.[8]
-
Once the reaction is complete, treat the mixture with 50% HCl.[8]
-
Filter the solid product, wash with water until neutral, and dry.
-
Crystallize the product from acetone. A yield of 55% has been reported for this method.[8]
Applications and Biological Relevance
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine serves as a crucial intermediate in several fields:
-
UV Absorbers: It is a key precursor in the synthesis of Bemotrizinol, a broad-spectrum UV absorber used in sunscreens.[5][11]
-
Materials Science: The triazine core is utilized in the creation of advanced polymers and coatings.[1]
-
Medicinal Chemistry: Triazine derivatives have been explored for their potential as antimicrobial and anticancer agents.[1] The core structure is a versatile scaffold for developing compounds that can interact with various biological targets.[1][2]
Potential Biological Signaling Pathway Inhibition
While direct studies on the biological signaling pathways of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine are limited, its derivatives have shown inhibitory activity against key receptor tyrosine kinases involved in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1).[8]
VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][10] Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy.[12]
Caption: Potential inhibition of the VEGFR-2 signaling pathway by triazine derivatives.
FGFR-1 Signaling Pathway
The FGFR-1 pathway is also crucial for cell proliferation, differentiation, and angiogenesis.[13] Aberrant activation of this pathway is implicated in various cancers.
Caption: Potential inhibition of the FGFR-1 signaling pathway by triazine derivatives.
Conclusion
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a compound of significant interest due to its versatile reactivity and its role as a precursor to high-value chemicals. This guide has summarized its key chemical and physical properties, provided detailed synthetic protocols, and highlighted its applications. The potential for its derivatives to inhibit critical cancer-related signaling pathways underscores the importance of this chemical scaffold in ongoing drug discovery and development efforts. Further research into the specific biological activities of this compound and its analogues is warranted to fully exploit its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Signaling by FGFR1 [reactome.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dichloro-6-(4-methoxyphenyl)(1,3,5)triazine | C10H7Cl2N3O | CID 11010569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine CAS#: 90723-86-7 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. FGFR1 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
